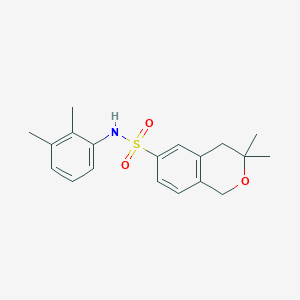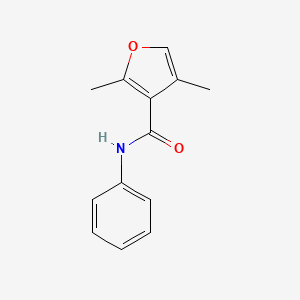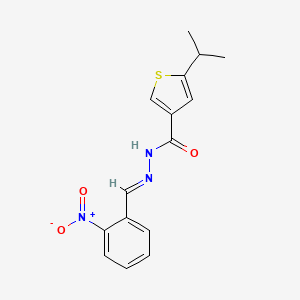![molecular formula C16H18N4O2 B4579959 6-methyl-N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide](/img/structure/B4579959.png)
6-methyl-N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide
Overview
Description
6-methyl-N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two pyridine rings, each substituted with a methyl group and connected through an amide linkage
Scientific Research Applications
6-methyl-N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine-3-carboxylic acid and 6-methylpyridine-3-amine.
Amide Bond Formation: The carboxylic acid group of 6-methylpyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 6-methylpyridine-3-amine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Automated Systems: Automated systems for reagent addition and product isolation are employed to enhance efficiency and reproducibility.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: N-oxides of the pyridine rings.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Mechanism of Action
The mechanism of action of 6-methyl-N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-3-carboxamide: A simpler analog with a single pyridine ring.
2-Ethyl-6-methylpyridine: Another pyridine derivative with different substitution patterns.
Uniqueness
6-methyl-N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide is unique due to its dual pyridine rings and amide linkage, which confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
6-methyl-N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-3-5-13(9-19-11)15(21)17-7-8-18-16(22)14-6-4-12(2)20-10-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGRCUIZKJCXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CN=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)
![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)
![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)

![1-(4-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B4579923.png)

![1-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B4579943.png)
![3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B4579955.png)


![1-(4-ACETYLPHENYL)-3-{4-[(4-METHOXYPHENYL)SULFAMOYL]PHENYL}UREA](/img/structure/B4579977.png)
![methyl 4-(4-methylphenyl)-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4579981.png)
